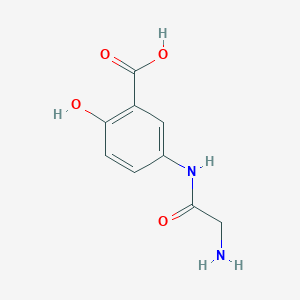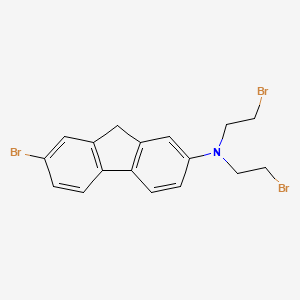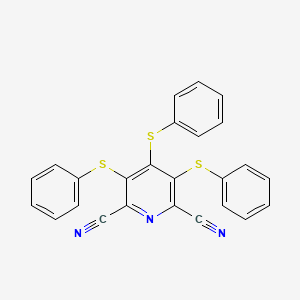
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C25H15N3S3 This compound is characterized by the presence of three phenylsulfanyl groups attached to a pyridine ring, along with two cyano groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of malononitrile with aromatic aldehydes and thiols. This reaction can be carried out under pseudo-four-component reaction (pseudo-4CR) conditions or three-component reaction (3CR) conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl groups.
Applications De Recherche Scientifique
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as electronic or optical materials .
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds have similar structural features and are used in the synthesis of biologically active molecules.
2,6-Pyridinedicarbonitrile: Another related compound with applications in the synthesis of heterocyclic compounds.
Uniqueness
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile is unique due to the presence of three phenylsulfanyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
53862-54-7 |
|---|---|
Formule moléculaire |
C25H15N3S3 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
3,4,5-tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C25H15N3S3/c26-16-21-23(29-18-10-4-1-5-11-18)25(31-20-14-8-3-9-15-20)24(22(17-27)28-21)30-19-12-6-2-7-13-19/h1-15H |
Clé InChI |
MMEWWNCMPUGYOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(N=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

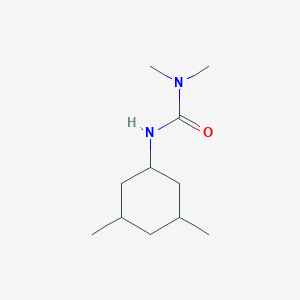
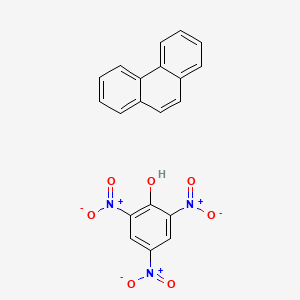
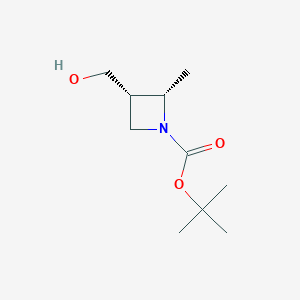
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
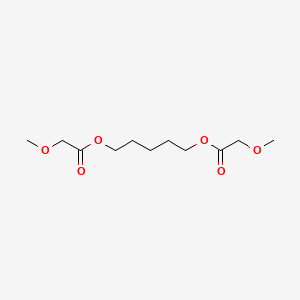
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)

